Thieno[3,2-c]pyridin-4-amine
Overview
Description
Thieno[3,2-c]pyridin-4-amine is a heterocyclic compound that features a fused ring system combining thiophene and pyridine. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Thieno[3,2-c]pyridin-4-amine primarily targets the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
This compound inhibits Cyt-bd . The inhibition of Cyt-bd leads to ATP depletion in the presence of the cytochrome bcc: aa3 (QcrB) inhibitor Q203 . This interaction with its target results in significant changes in the energy metabolism of the Mycobacterium tuberculosis.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the oxidative phosphorylation pathway . By inhibiting Cyt-bd, this compound disrupts the normal functioning of this pathway, leading to ATP depletion .
Pharmacokinetics
Its impact on bioavailability is evident from its ability to inhibit cyt-bd and cause atp depletion .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of Cyt-bd, leading to ATP depletion . This results in significant changes in the energy metabolism of the Mycobacterium tuberculosis, affecting its growth and survival .
Biochemical Analysis
Biochemical Properties
Thieno[3,2-c]pyridin-4-amine plays a crucial role in biochemical reactions, particularly as an inhibitor of Bruton’s tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathways of B cells, and its inhibition can lead to the suppression of abnormal B cell activity, which is beneficial in treating certain cancers and autoimmune diseases . This compound interacts with BTK by binding to its active site, thereby preventing its phosphorylation and subsequent activation. This interaction is highly specific and has been shown to effectively inhibit BTK activity in various biochemical assays.
Cellular Effects
This compound has been observed to exert significant effects on various types of cells. In B cells, it inhibits the BTK signaling pathway, leading to reduced cell proliferation and survival. This compound also affects other cellular processes, such as gene expression and cellular metabolism. For instance, the inhibition of BTK by this compound results in the downregulation of genes involved in cell cycle progression and the upregulation of genes associated with apoptosis . Additionally, this compound has been shown to alter cellular metabolism by affecting the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of BTK, which prevents the enzyme from undergoing phosphorylation and activation. This inhibition disrupts the downstream signaling pathways that are essential for B cell proliferation and survival. Furthermore, this compound has been shown to interact with other biomolecules, such as proteins involved in the regulation of apoptosis and cell cycle . These interactions contribute to its overall effect on cellular function and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that this compound maintains its inhibitory effects on BTK and other target proteins, leading to sustained suppression of abnormal B cell activity . Additionally, in vitro and in vivo studies have indicated that the compound’s effects on cellular function remain consistent over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits BTK activity without causing significant toxicity. At higher doses, some adverse effects have been observed, including hepatotoxicity and immunosuppression . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound has been shown to affect the activity of enzymes involved in the metabolism of nucleotides and amino acids . Additionally, this compound influences metabolic flux by altering the levels of key metabolites, which can impact overall cellular metabolism and function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to its target sites, such as the cytoplasm and nucleus . The distribution of this compound within cells is crucial for its effectiveness, as it ensures that the compound reaches its intended targets and exerts its inhibitory effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with BTK and other target proteins . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its effectiveness in inhibiting target enzymes and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thieno[3,2-c]pyridin-4-amine can be synthesized through various methods. One common approach involves the cyclization of 2-aminothiophene derivatives with appropriate reagents. For instance, the reaction of 2-aminothiophene with 2-bromo-3-pyridinecarbonitrile under basic conditions can yield this compound. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF), with heating to around 100-120°C .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using continuous flow reactors and automated systems to control reaction parameters precisely. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial synthesis to ensure sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Thieno[3,2-c]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert nitro groups to amines using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the pyridine ring, using reagents like alkyl halides or acyl chlorides under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Alkyl halides, acyl chlorides, potassium carbonate (K₂CO₃), dimethylformamide (DMF)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield thieno[3,2-c]pyridin-4-sulfoxide or thieno[3,2-c]pyridin-4-sulfone, while nucleophilic substitution can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Thieno[3,2-c]pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the development of agrochemicals and materials science for creating novel polymers and coatings.
Comparison with Similar Compounds
Thieno[3,2-c]pyridin-4-amine can be compared with other similar heterocyclic compounds such as:
Thieno[2,3-c]pyridine: Another fused thiophene-pyridine system with different ring fusion, leading to distinct chemical properties and biological activities.
Pyrido[3,2-d]pyrimidine: A compound with a fused pyridine-pyrimidine ring system, often used in medicinal chemistry for its kinase inhibitory properties.
Thieno[3,4-b]pyridine: Similar to this compound but with a different ring fusion pattern, affecting its reactivity and application spectrum.
This compound is unique due to its specific ring fusion, which imparts distinct electronic and steric properties, making it a valuable scaffold in drug discovery and development .
Properties
IUPAC Name |
thieno[3,2-c]pyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-7-5-2-4-10-6(5)1-3-9-7/h1-4H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVYKAHFQBZQRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1SC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590867 | |
Record name | Thieno[3,2-c]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215453-35-3 | |
Record name | Thieno[3,2-c]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | thieno[3,2-c]pyridin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do Thieno[3,2-c]pyridin-4-amine derivatives interact with BTK and what are the downstream effects of this interaction?
A1: While the provided abstracts don't delve into the specific binding interactions, they highlight that this compound derivatives act as Bruton's tyrosine kinase (BTK) inhibitors [, ]. BTK plays a crucial role in B cell receptor signaling, which is essential for B cell activation, differentiation, and survival. Inhibiting BTK can disrupt B cell function and downstream signaling pathways involved in inflammatory responses and autoimmune diseases. Further research detailing the specific interactions within the BTK active site would be needed to fully elucidate the mechanism of action.
Q2: How does modifying the structure of this compound affect its potency as a BTK inhibitor?
A2: One study focused on exploring the Structure-Activity Relationship (SAR) by synthesizing and evaluating novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines []. While the abstract doesn't disclose specific modifications or their impact on potency, it implies that alterations at the 7-position of the this compound scaffold significantly influence the inhibitory activity against BTK. This suggests that exploring different substituents at this position could be a promising strategy for optimizing the potency and selectivity of these inhibitors.
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